REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][S:11]([CH:14]2[CH2:16][CH2:15]2)(=[O:13])=[O:12])=[CH:6][CH:5]=1)([O-])=O.[P].[S]>[Pd].C(O)C.CCOC(C)=O>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([O:10][S:11]([CH:14]2[CH2:16][CH2:15]2)(=[O:13])=[O:12])=[CH:6][CH:5]=1 |f:4.5,^3:17|
|
Name
|
cyclopropanesulfonic acid 4-nitro-phenyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OS(=O)(=O)C1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
oil
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
ethanol AcOEt
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O.CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at atmospheric pressure and RT
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)OS(=O)(=O)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |